
3-(5-Bromopyrimidin-4-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromopyrimidin-4-yl)propanal is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyrimidin-4-yl)propanal typically involves the bromination of pyrimidine derivatives followed by the introduction of the propanal group. One common method involves the use of 5-bromopyrimidine as a starting material. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The resulting 5-bromopyrimidine is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromopyrimidin-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(5-Bromopyrimidin-4-yl)propanoic acid.
Reduction: 3-(5-Bromopyrimidin-4-yl)propanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Bromopyrimidin-4-yl)propanal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antiviral, anticancer, or antimicrobial properties.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(5-Bromopyrimidin-4-yl)propanal depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and aldehyde group can interact with amino acid residues in the enzyme, affecting its activity. In medicinal chemistry, the compound may target specific molecular pathways involved in disease processes, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine: Lacks the propanal group, making it less reactive in certain chemical reactions.
3-(5-Chloropyrimidin-4-yl)propanal: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-(5-Fluoropyrimidin-4-yl)propanal: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness
3-(5-Bromopyrimidin-4-yl)propanal is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential for diverse applications. The bromine atom allows for various substitution reactions, while the aldehyde group enables oxidation and reduction reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
3-(5-bromopyrimidin-4-yl)propanal |
InChI |
InChI=1S/C7H7BrN2O/c8-6-4-9-5-10-7(6)2-1-3-11/h3-5H,1-2H2 |
Clé InChI |
WSCVVSRVBWWGIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)CCC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




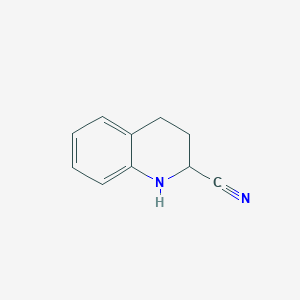
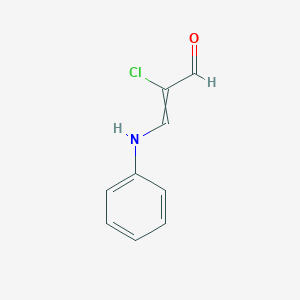
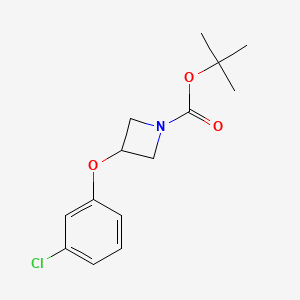
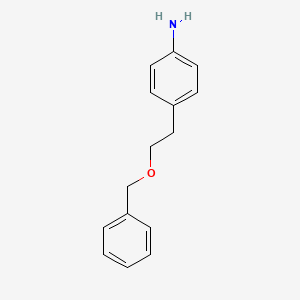
![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)

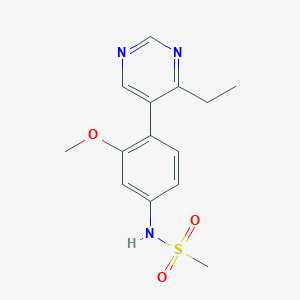
![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)

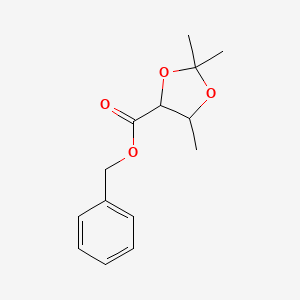

![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)
